Ecopipam-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ecopipam-d4 is a deuterated form of ecopipam, a first-in-class dopamine-1 receptor antagonist. Ecopipam is primarily being investigated for its potential in treating neurological and psychiatric conditions such as Tourette Syndrome, Lesch-Nyhan Disease, and Restless Legs Syndrome . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ecopipam-d4 involves the incorporation of deuterium atoms into the molecular structure of ecopipam. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure high yield and purity. The process would require specialized equipment to handle deuterium gas and deuterated solvents safely.
Chemical Reactions Analysis
Types of Reactions
Ecopipam-d4, like its parent compound, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ecopipam-d4 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ecopipam. Its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to track the compound’s absorption, distribution, metabolism, and excretion in the body.
Metabolic Pathway Analysis: this compound helps in identifying the metabolic pathways and intermediates involved in the metabolism of ecopipam.
Drug Development: Insights gained from studies using this compound can aid in the development of more effective and safer drugs targeting dopamine-1 receptors
Mechanism of Action
Ecopipam-d4, like ecopipam, acts as a selective antagonist of the dopamine-1 receptor. By blocking the actions of dopamine at this receptor, this compound can modulate neurotransmission in the central nervous system. This mechanism is particularly relevant in conditions like Tourette Syndrome, where dopamine dysregulation is implicated .
Comparison with Similar Compounds
Similar Compounds
SCH-23390: Another dopamine-1 receptor antagonist used in research.
SKF-38393: A selective dopamine-1 receptor agonist.
Fenoldopam: A dopamine-1 receptor agonist used clinically to treat hypertension.
Uniqueness of Ecopipam-d4
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in metabolic stability and half-life compared to non-deuterated compounds, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C19H20ClNO |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol |
InChI |
InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1/i2D,3D,4D,5D |
InChI Key |
DMJWENQHWZZWDF-FPKNWISESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2[C@H]3[C@H](CCC2=C1[2H])N(CCC4=CC(=C(C=C34)O)Cl)C)[2H])[2H] |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.